
1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The presence of a bromine atom and a methylamino group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formylation: The 4-bromothiophene is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent to produce 4-bromo-3-formylthiophene.
Reductive Amination: The final step involves the reductive amination of 4-bromo-3-formylthiophene with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted thiophenes with various functional groups.
科学的研究の応用
1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
1-(4-Chlorothiophen-3-yl)-2-(methylamino)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorothiophen-3-yl)-2-(methylamino)ethan-1-one: Similar structure with a fluorine atom instead of bromine.
1-(4-Iodothiophen-3-yl)-2-(methylamino)ethan-1-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific chemical reactions, making this compound valuable for targeted synthesis and research applications.
特性
分子式 |
C7H8BrNOS |
|---|---|
分子量 |
234.12 g/mol |
IUPAC名 |
1-(4-bromothiophen-3-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C7H8BrNOS/c1-9-2-7(10)5-3-11-4-6(5)8/h3-4,9H,2H2,1H3 |
InChIキー |
RGJUCEVNQZUWDU-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)C1=CSC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




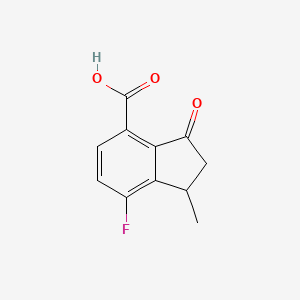
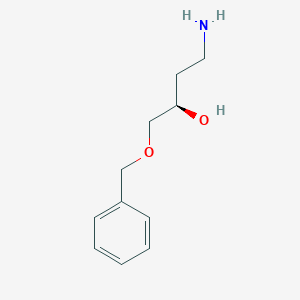
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
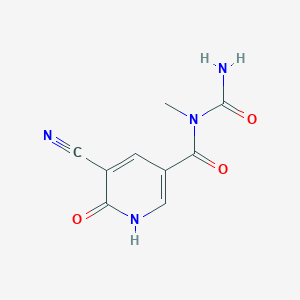



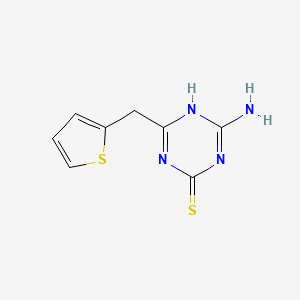
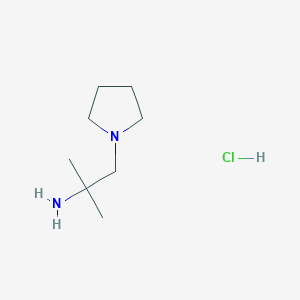
![5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13197593.png)

![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)
